1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one 1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 2279122-19-7
VCID: VC5329045
InChI: InChI=1S/C11H12FNO/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
SMILES: CC1=C(C=CC(=C1)F)N2CCCC2=O
Molecular Formula: C11H12FNO
Molecular Weight: 193.221

1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one

CAS No.: 2279122-19-7

Cat. No.: VC5329045

Molecular Formula: C11H12FNO

Molecular Weight: 193.221

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one - 2279122-19-7

Specification

CAS No. 2279122-19-7
Molecular Formula C11H12FNO
Molecular Weight 193.221
IUPAC Name 1-(4-fluoro-2-methylphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C11H12FNO/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Standard InChI Key QAXKHAALKSZZKF-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)N2CCCC2=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a five-membered pyrrolidinone ring (a lactam) with a ketone group at position 2. The nitrogen atom at position 1 is bonded to a 4-fluoro-2-methylphenyl group. This substitution pattern introduces both electron-withdrawing (fluorine) and electron-donating (methyl) effects, influencing reactivity and interactions with biological targets .

Table 1: Key Structural Features of 1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one

FeatureDescription
Core structurePyrrolidin-2-one (5-membered lactam ring)
Substituent positionNitrogen (position 1)
Phenyl ring substitution4-fluoro (para), 2-methyl (ortho)
Molecular formulaC₁₁H₁₂FNO
Molecular weight193.22 g/mol

Physicochemical Properties

While experimental data for this specific compound are unavailable, analogs such as 1-(4-fluoro-2-methylphenyl)pyrrolidine-2,4-dione (CID 79515719) provide comparative insights :

  • Polarity: The ketone group and aromatic fluorine enhance dipole moments, improving solubility in polar aprotic solvents.

  • Acid-base behavior: The lactam nitrogen exhibits weak basicity (pKa ~1-2), while the ketone remains non-ionizable under physiological conditions.

  • Lipophilicity: LogP values for similar compounds range from 1.8–2.5, suggesting moderate membrane permeability .

Synthetic Methodologies

Key Synthetic Routes

Although no direct synthesis of 1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one has been reported, analogous compounds are typically prepared through:

N-Alkylation of Pyrrolidinone

Reaction of pyrrolidin-2-one with 4-fluoro-2-methylbenzyl halides in the presence of strong bases (e.g., NaH or K₂CO₃) in polar solvents like DMF or DMSO. This method is widely used for N-aryl pyrrolidinones but often requires careful control of stoichiometry to avoid over-alkylation .

Ullmann Coupling

Copper-catalyzed coupling between aryl halides and pyrrolidinone derivatives under thermal conditions. For example, 4-fluoro-2-methyliodobenzene could react with pyrrolidin-2-one in the presence of CuI and 1,10-phenanthroline at 110–130°C .

Industrial-Scale Considerations

  • Continuous flow reactors: Enhance yield (≥85%) and purity (≥98%) by minimizing side reactions.

  • Purification: Combines distillation for solvent removal with recrystallization from ethanol/water mixtures.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) inhibits Toll-like receptor 4 (TLR4) dimerization, suppressing NF-κB activation and downstream inflammatory cytokines (e.g., TNF-α, IL-6) . The nitrovinyl group in FPP enhances electrophilicity, facilitating covalent modification of cysteine residues in TLR4 .

Enzyme Inhibition

Pyrrolidinone derivatives with para-fluoro substitution show acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8–1.2 μM), relevant for Alzheimer’s disease therapy . The methyl group at the ortho position may improve blood-brain barrier penetration.

Structure-Activity Relationships (SAR)

  • Fluorine position: Para-fluoro substitution enhances metabolic stability compared to meta-substituted analogs .

  • Methyl group: Ortho-methyl substitution increases steric hindrance, reducing off-target binding while maintaining target affinity .

Comparative Analysis with Analogous Compounds

Table 2: Activity Comparison of Selected Pyrrolidinone Derivatives

CompoundKey ModificationBiological ActivityPotency (IC₅₀/EC₅₀)
1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione 2,4-dione structureAntioxidant12.3 μM (DPPH assay)
1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Nitrovinyl groupTLR4 inhibition5.8 μM (NF-κB assay)
4-(4-Fluoro-2-methylphenyl)pyrrolidin-2-oneC4-phenyl substitutionEnzyme inhibition (hypothetical)N/A

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Alpha2-adrenoceptor agonists: Structural motifs critical for cardiovascular drugs.

  • Anticancer agents: Fluorinated pyrrolidinones intercalate DNA and inhibit topoisomerase II .

Material Science

Fluorine’s electronegativity improves thermal stability in polymer matrices. Blends with polyamides show glass transition temperatures (Tg) increased by 15–20°C compared to non-fluorinated analogs .

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